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molecular formula C16H17NO4 B8492084 [4-Methoxy-1-methyl-5-(2-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid CAS No. 86186-92-7

[4-Methoxy-1-methyl-5-(2-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid

Cat. No. B8492084
M. Wt: 287.31 g/mol
InChI Key: GNCAQQZZXZRNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04434175

Procedure details

Following substantially the procedures as described in Example 1, Steps C-E, crude ethyl 4-methoxy-3-ethoxycarbonyl-1-methylpyrrole-2-acetate is converted to about 16 mmole of 5-(o-methylbenzoyl)-4-methoxy-3-ethoxycarbonyl-1-methylpyrrole-2-acetate followed by hydrolysis to 5-(o-methylbenzoyl)-4-methoxy-3-hydroxycarbonyl-1-methylpyrrole-2-acetic acid which in turn is decarboxylated in neat TFA according to procedure of Example 2 to afford an overall 50% yield of 5-(o-methylbenzoyl)-4-methoxy-1-methylpyrrole-2-acetic acid.
Name
ethyl 4-methoxy-3-ethoxycarbonyl-1-methylpyrrole-2-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(o-methylbenzoyl)-4-methoxy-3-ethoxycarbonyl-1-methylpyrrole-2-acetate
Quantity
16 mmol
Type
reactant
Reaction Step Two
Name
5-(o-methylbenzoyl)-4-methoxy-3-hydroxycarbonyl-1-methylpyrrole-2-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
COC1C(C(OCC)=O)=C(CC(OCC)=O)N(C)C=1.[CH3:20][C:21]1[CH:45]=[CH:44][CH:43]=[CH:42][C:22]=1[C:23]([C:25]1[N:29]([CH3:30])[C:28]([CH2:31][C:32]([O-:34])=[O:33])=[C:27](C(OCC)=O)[C:26]=1[O:40][CH3:41])=[O:24].CC1C=CC=CC=1C(C1N(C)C(CC(O)=O)=C(C(O)=O)C=1OC)=O>C(O)(C(F)(F)F)=O>[CH3:20][C:21]1[CH:45]=[CH:44][CH:43]=[CH:42][C:22]=1[C:23]([C:25]1[N:29]([CH3:30])[C:28]([CH2:31][C:32]([OH:34])=[O:33])=[CH:27][C:26]=1[O:40][CH3:41])=[O:24]

Inputs

Step One
Name
ethyl 4-methoxy-3-ethoxycarbonyl-1-methylpyrrole-2-acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=C(N(C1)C)CC(=O)OCC)C(=O)OCC
Step Two
Name
5-(o-methylbenzoyl)-4-methoxy-3-ethoxycarbonyl-1-methylpyrrole-2-acetate
Quantity
16 mmol
Type
reactant
Smiles
CC1=C(C(=O)C2=C(C(=C(N2C)CC(=O)[O-])C(=O)OCC)OC)C=CC=C1
Step Three
Name
5-(o-methylbenzoyl)-4-methoxy-3-hydroxycarbonyl-1-methylpyrrole-2-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)C2=C(C(=C(N2C)CC(=O)O)C(=O)O)OC)C=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)C2=C(C=C(N2C)CC(=O)O)OC)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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